molecular formula C11H17NO B13254060 (3R)-3-amino-3-(2,5-dimethylphenyl)propan-1-ol

(3R)-3-amino-3-(2,5-dimethylphenyl)propan-1-ol

Cat. No.: B13254060
M. Wt: 179.26 g/mol
InChI Key: YTGKRACHPANUME-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-amino-3-(2,5-dimethylphenyl)propan-1-ol is a chiral compound with a specific three-dimensional arrangement of atoms It features an amino group, a hydroxyl group, and a dimethylphenyl group attached to a three-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-(2,5-dimethylphenyl)propan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 2,5-dimethylbenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The resulting alcohol is then subjected to amination using reagents such as ammonia or an amine source in the presence of a catalyst.

    Chiral Resolution: The final step involves chiral resolution to obtain the (3R) enantiomer, which can be achieved using chiral chromatography or enzymatic methods.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:

    Bulk Reduction: Utilizing large reactors for the reduction of 2,5-dimethylbenzaldehyde.

    Automated Amination: Employing automated systems for the amination step to ensure consistency and efficiency.

    Chiral Separation: Implementing high-throughput chiral separation techniques to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-(2,5-dimethylphenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to remove the hydroxyl group, forming a hydrocarbon.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, using reagents like acyl chlorides or alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Acyl chlorides, alkyl halides, or other electrophilic reagents.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrocarbons.

    Substitution: Formation of acylated or alkylated derivatives.

Scientific Research Applications

(3R)-3-amino-3-(2,5-dimethylphenyl)propan-1-ol has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-(2,5-dimethylphenyl)propan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-amino-3-(2,5-dimethylphenyl)propan-1-ol: The enantiomer of the compound with different stereochemistry.

    3-amino-3-(2,5-dimethylphenyl)propan-1-ol: The racemic mixture containing both (3R) and (3S) enantiomers.

    3-amino-3-phenylpropan-1-ol: A similar compound without the dimethyl substitution on the phenyl ring.

Uniqueness

(3R)-3-amino-3-(2,5-dimethylphenyl)propan-1-ol is unique due to its specific chiral configuration and the presence of the dimethylphenyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(3R)-3-amino-3-(2,5-dimethylphenyl)propan-1-ol

InChI

InChI=1S/C11H17NO/c1-8-3-4-9(2)10(7-8)11(12)5-6-13/h3-4,7,11,13H,5-6,12H2,1-2H3/t11-/m1/s1

InChI Key

YTGKRACHPANUME-LLVKDONJSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)[C@@H](CCO)N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(CCO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.